molecular formula C10H12O3 B8663226 Methyl 5-hydroxy-2,4-dimethylbenzoate

Methyl 5-hydroxy-2,4-dimethylbenzoate

Cat. No.: B8663226
M. Wt: 180.20 g/mol
InChI Key: UULOJLNDMUKVNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-hydroxy-2,4-dimethylbenzoate is a substituted benzoate ester characterized by a hydroxy group at the 5-position and methyl groups at the 2- and 4-positions of the aromatic ring.

Properties

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

methyl 5-hydroxy-2,4-dimethylbenzoate

InChI

InChI=1S/C10H12O3/c1-6-4-7(2)9(11)5-8(6)10(12)13-3/h4-5,11H,1-3H3

InChI Key

UULOJLNDMUKVNI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C(=O)OC)O)C

Origin of Product

United States

Comparison with Similar Compounds

Methyl 5-bromo-2,4-dimethylbenzoate

Structure : Bromo substituent at position 5, methyl groups at 2 and 4.
Key Differences :

  • Electron Effects : The bromine atom is electron-withdrawing, reducing electron density on the aromatic ring compared to the hydroxy group in the target compound. This affects electrophilic substitution reactivity.
  • Acidity: The hydroxy group in Methyl 5-hydroxy-2,4-dimethylbenzoate increases acidity (pKa ~8–10 for phenolic OH) compared to the non-acidic bromine substituent.
  • Solubility: The hydroxy group enhances polarity, likely improving solubility in polar solvents (e.g., ethanol, water) relative to the brominated analog, which is more lipophilic .

Methyl 4-acetamido-5-chloro-2-methoxybenzoate

Structure : Acetamido at position 4, chloro at 5, methoxy at 2.
Key Differences :

  • Electron Donation : Methoxy (electron-donating) vs. methyl (electron-neutral) at position 2 affects ring activation. The target compound’s methyl groups may offer less steric hindrance than methoxy.
  • Reactivity : Chlorine’s electronegativity could enhance stability against nucleophilic attack compared to the hydroxy group, which may participate in oxidation or conjugation reactions .

Methyl 2,4-dihydroxy-5-(2-methylpropanamido)benzoate

Structure : Dihydroxy groups at 2 and 4, 2-methylpropanamido at 5.
Key Differences :

  • Acidity : Two hydroxy groups significantly lower the pKa (increased acidity) compared to the single hydroxy group in the target compound.
  • Solubility and Stability: The additional hydroxy group enhances water solubility but may reduce stability under acidic or oxidative conditions.

Benzimidazole-Containing Analogs (e.g., Methyl 4-(5-methyl-1H-benzimidazol-2-yl)benzoate)

Structure : Benzimidazole ring fused to the benzoate core.
Key Differences :

  • Applications : Benzimidazole derivatives are often explored for antimicrobial or anticancer properties, whereas simpler benzoates like the target compound may serve as intermediates in synthesis .

Structural and Functional Analysis Table

Compound Name Substituents (Positions) Key Properties Notable Applications/Risks
This compound 5-OH, 2-CH₃, 4-CH₃ High polarity, moderate acidity Potential pharmaceutical intermediate
Methyl 5-bromo-2,4-dimethylbenzoate 5-Br, 2-CH₃, 4-CH₃ Lipophilic, low reactivity Chemical synthesis; irritant
Methyl 4-acetamido-5-chloro-2-methoxybenzoate 4-NHAc, 5-Cl, 2-OCH₃ Hydrogen-bonding, steric bulk Drug derivatization
Methyl 2,4-dihydroxy-5-(2-methylpropanamido)benzoate 2,4-OH, 5-amide High acidity, water solubility Biological studies

Research Findings and Implications

  • Synthetic Routes : Analogs like Methyl 5-bromo-2,4-dimethylbenzoate are synthesized via electrophilic substitution or esterification, suggesting similar pathways for the target compound .
  • Biological Activity : Benzimidazole derivatives exhibit antimicrobial properties, hinting that the target compound’s hydroxy group could be modified for similar applications .

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